molecular formula C20H22ClN3O2 B2569208 1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1286705-05-2

1-(4-chlorophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2569208
CAS No.: 1286705-05-2
M. Wt: 371.87
InChI Key: HQTBDBNZGYEBHT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a cyclopropyl group, a pyrrole ring, and a carboxamide group. These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The chlorophenyl group, cyclopropyl group, and pyrrole ring would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of a chlorophenyl group could potentially make the compound relatively nonpolar and lipophilic .

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

The study of anticonvulsant enaminones reveals insights into hydrogen bonding patterns, which could be relevant for understanding the interactions and potential applications of the specified compound in neurological disorders or as part of materials science research (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Biological Evaluation of Schiff’s Bases

Research on Schiff’s bases and 2-azetidinones highlights the synthetic approaches and pharmacological activities, including antidepressant and nootropic agents. This suggests potential applications in developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Molecular Interaction with CB1 Cannabinoid Receptor

The detailed analysis of molecular interactions of a cannabinoid receptor antagonist offers valuable insights into receptor-ligand binding dynamics. This could inform research into the therapeutic targeting of cannabinoid receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis of Nootropic Agents

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity underscores the potential application in cognitive enhancement or treatment of cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-22-10-2-3-18(22)13-24(17-8-9-17)20(26)14-11-19(25)23(12-14)16-6-4-15(21)5-7-16/h2-7,10,14,17H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTBDBNZGYEBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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